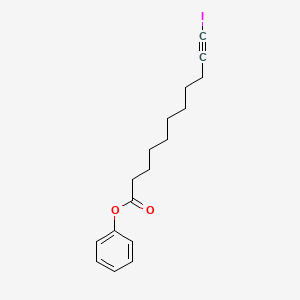

Phenyliodoundecynoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Feniliodoundecinoato es un compuesto químico con la fórmula molecular C₁₇H₂₁IO₂. Se clasifica como un éster de benzoato y un fenol . Este compuesto es conocido por su estructura única, que incluye un átomo de yodo unido a un grupo undecinoato, lo que lo convierte en un tema de interés en varios campos de investigación científica.

Métodos De Preparación

La síntesis de feniliodoundecinoato típicamente implica la reacción de fenilacetileno con yodobenceno en presencia de un catalizador de paladio. Las condiciones de reacción a menudo incluyen el uso de una base como el carbonato de potasio y un solvente como la dimetilformamida (DMF). La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, para evitar la oxidación .

Los métodos de producción industrial para feniliodoundecinoato no están bien documentados, pero probablemente impliquen rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento constantes.

Análisis De Reacciones Químicas

Feniliodoundecinoato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar usando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la formación de fenilundecanoato.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como el diclorometano o el tetrahidrofurano, y temperaturas de reacción que van desde la temperatura ambiente hasta las condiciones de reflujo. Los principales productos formados a partir de estas reacciones incluyen varios fenilundecanoatos sustituidos y sus derivados.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Organic Synthesis: Phenyliodoundecynoate serves as an important reagent in organic synthesis, particularly in forming carbon-carbon bonds. Its unique structure allows for the synthesis of complex molecules that are difficult to achieve with other reagents.

2. Biology

- Enzyme Inhibition Studies: The compound is utilized in studying enzyme inhibition and protein-ligand interactions. It forms stable complexes with biological molecules, making it valuable for understanding biochemical pathways and mechanisms.

- Cellular Mechanisms: Research indicates that this compound can induce oxidative stress and activate apoptotic pathways in cells, which is crucial for studying cancer cell behavior and potential treatments.

3. Medicine

- Anticancer Research: this compound is being investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its utility in developing new cancer therapies .

- Drug Development: The compound's ability to interact with specific molecular targets makes it a candidate for drug development, particularly in designing drugs that can modulate enzyme activity or cellular signaling pathways.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was used to investigate its effects on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition of target enzymes, leading to altered metabolic profiles in treated cells. This highlights its potential as a tool for dissecting metabolic pathways and understanding disease mechanisms.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively induced apoptosis in HepG2 liver cancer cells at low concentrations (IC50 = 2.57 µM). The study also noted minimal toxicity to normal cells, suggesting a favorable therapeutic index for potential drug development .

Mecanismo De Acción

El mecanismo de acción de feniliodoundecinoato implica su interacción con objetivos moleculares como enzimas y proteínas. Puede inhibir la actividad enzimática uniéndose al sitio activo o sitios alostéricos, lo que lleva a cambios en la conformación y función enzimática. Las vías implicadas en su acción incluyen la inducción de estrés oxidativo y la activación de las vías apoptóticas en las células .

Comparación Con Compuestos Similares

Feniliodoundecinoato se puede comparar con otros compuestos similares como:

Fenilacetileno: Similar en estructura pero carece del átomo de yodo, haciéndolo menos reactivo en ciertas reacciones químicas.

Yodobenceno: Contiene el átomo de yodo pero carece del grupo undecinoato, lo que limita sus aplicaciones en la síntesis orgánica.

Fenilundecanoato: Similar en estructura pero carece del triple enlace, haciéndolo menos versátil en reacciones químicas.

La singularidad de feniliodoundecinoato radica en su combinación de un átomo de yodo y un grupo undecinoato, lo que le confiere una reactividad distinta y una amplia gama de aplicaciones en investigación científica e industria.

Actividad Biológica

Phenyliodoundecynoate (PhI-C≡C-C11H23) is a hypervalent iodine compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as hypervalent iodine reagents. Its structure features a phenyl group attached to an iodine atom, which is further connected to an undecynoate moiety. The unique bonding characteristics of hypervalent iodine allow it to participate in various chemical reactions, making it a valuable tool in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to undergo oxidation-reduction reactions. The compound can generate reactive oxygen species (ROS), which play a crucial role in mediating cellular responses. These ROS can induce oxidative stress, leading to various cellular effects, including apoptosis and modulation of signaling pathways.

Key Mechanisms:

- Oxidative Stress Induction : this compound can increase ROS levels in cells, leading to oxidative damage and activation of stress response pathways.

- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity and potentially altering metabolic pathways.

- Cell Signaling Modulation : By affecting intracellular signaling cascades, this compound can impact gene expression and cell proliferation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

- Antioxidant Properties : The compound has been found to possess antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cellular models.

- Cytotoxic Effects : In vitro studies indicate that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli. These results indicate its potential as a therapeutic agent against bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7) revealed that treatment with 25 µM of the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase-3 pathways.

Research Findings

Propiedades

Número CAS |

2020-25-9 |

|---|---|

Fórmula molecular |

C17H21IO2 |

Peso molecular |

384.25 g/mol |

Nombre IUPAC |

phenyl 11-iodoundec-10-ynoate |

InChI |

InChI=1S/C17H21IO2/c18-15-11-6-4-2-1-3-5-10-14-17(19)20-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10,14H2 |

Clave InChI |

YXYXRFVXKCHITA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)CCCCCCCCC#CI |

SMILES canónico |

C1=CC=C(C=C1)OC(=O)CCCCCCCCC#CI |

Key on ui other cas no. |

2020-25-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.